molecular formula C10H9N3O B2377896 4-Acetyl-2-phenyl-1,2,3-triazole CAS No. 85693-09-0

4-Acetyl-2-phenyl-1,2,3-triazole

Cat. No. B2377896
CAS RN: 85693-09-0
M. Wt: 187.202
InChI Key: UKGZSRRTSPMNBH-UHFFFAOYSA-N
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Description

“4-Acetyl-2-phenyl-1,2,3-triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications .


Synthesis Analysis

The synthesis of triazoles and their derivatives has been a subject of interest for many researchers . For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions . For instance, the triazoles underwent condensation reactions with 4-(piperidin-1-yl)-benzaldehyde to afford the chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been discussed in various studies . For instance, one study showed that the redox and emission properties of all of the complexes are effectively fine-tuned by the different ligands .

Scientific Research Applications

Fluorescent Behavior and Synthesis

4-Acetyl-2-phenyl-1,2,3-triazole demonstrates significant potential in the field of fluorescence. A study by Kamalraj et al. (2008) explored the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers, revealing their fluorescent properties. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Kamalraj, Senthil, & Kannan, 2008).

Corrosion Inhibition

The triazole derivatives, including compounds structurally related to this compound, have been identified as effective corrosion inhibitors. Nahlé et al. (2021) investigated novel ecological triazole derivative corrosion inhibitors, demonstrating high inhibition performance. This indicates the potential of this compound in industrial applications, particularly in corrosion protection (Nahlé, Salim, El Hajjaji, et al., 2021).

Gas Phase Properties

The gas phase properties of 1,2,3-triazoles, closely related to this compound, have been studied for their fundamental properties. Wang et al. (2013) provided insights into proton affinity, acidity values, and ion-molecule reactions, suggesting potential applications in gas-phase chemistry and materials science (Wang, Chen, Wang, et al., 2013).

Antimicrobial and Antioxidant Activities

Triazole compounds, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Altalhi et al. (2021) demonstrated the potential of these compounds in pharmaceutical and medical applications, particularly in the development of new antimicrobial and antioxidant agents (Altalhi, Hashem, Negm, et al., 2021).

Glycogen Phosphorylase Inhibition

Goyard et al. (2014) explored the synthesis of 5,5'-bis-1,2,3-triazoles and their derivatives as glycogen phosphorylase inhibitors. This study suggests that this compound could have applications in the development of new inhibitors for enzymes like glycogen phosphorylase, which is crucial in diabetes research (Goyard, Chajistamatiou, Sotiropoulou, et al., 2014).

Click Chemistry in Drug Discovery

The role of triazoles in click chemistry, particularly in drug discovery, has been emphasized by Kolb and Sharpless (2003). This highlights the potential of this compound in facilitating the development of new drugs through reliable and specific chemical transformations (Kolb & Sharpless, 2003).

Mechanism of Action

Target of Action

The primary targets of 4-Acetyl-2-phenyl-1,2,3-triazole are a variety of enzymes and receptors in the biological system . Triazole compounds, including this compound, are known to interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The interaction of this compound with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions result in changes in the function of the target enzymes and receptors, leading to its biological activities.

Biochemical Pathways

Triazole compounds are known to have versatile biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , which may also apply to this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its ability to interact with a variety of enzymes and receptors . The specific effects would depend on the particular targets and pathways affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as triazoles are stable in both acidic and basic conditions . Other factors such as temperature, presence of other substances, and the specific biological environment could also influence its action and efficacy.

Safety and Hazards

The safety and hazards associated with the use of triazoles and their derivatives have been a subject of concern . For instance, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

The future directions of research on “4-Acetyl-2-phenyl-1,2,3-triazole” and similar compounds are promising . For instance, one review suggested that triazoles have a broad range of therapeutic applications with an ever-widening future scope across scientific disciplines .

properties

IUPAC Name

1-(2-phenyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZSRRTSPMNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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